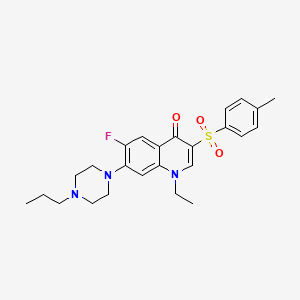

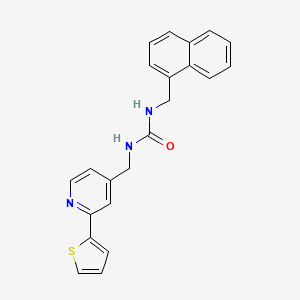

![molecular formula C10H17NO4 B2779134 (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid CAS No. 1363402-35-0](/img/structure/B2779134.png)

(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . An example of a synthesis process involves the reaction of a compound with thiazolidine and N-diisopropylethylamine in ethyl acetate, followed by the addition of a solution of propyl phosphonous acid anhydride .Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group in organic synthesis .Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 48-51°C . The compound is likely to be an oil at room temperature .科学的研究の応用

Applications in Peptide Synthesis

One primary application of "(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid" in scientific research is its use in peptide synthesis. For example, it serves as a precursor in the synthesis of dipeptide 4-nitroanilides, involving a variety of amino acids including N-alkylated amino acids and (S)-azetidine-2-carboxylic acid (Schutkowski, M., Mrestani-Klaus, C., & Neubert, K., 2009). The compound's tert-butyloxycarbonyl group plays a critical role in protecting amino acids during the synthesis process.

Applications in Synthesis of Enantiomerically Pure Compounds

The compound is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). For instance, derivatives of this compound have been brominated to produce electrophilic agents used in the synthesis of chiral pyruvic acid and derivatives of 3-oxo-butanoic and -pentanoic acid (Zimmermann, J., & Seebach, D., 1987).

Applications in Stereochemistry and Molecular Docking

This compound is also integral in stereochemistry research and molecular docking studies. It has been used to study chiral recognition, where its derivatives were synthesized and analyzed using NMR and ECD spectroscopy to understand their interactions with amines (Nemes, A. et al., 2015).

Applications in Antibacterial Agent Synthesis

In addition to the above, derivatives of "this compound" have been synthesized to screen for their antibacterial activities. The chemical structures and antibacterial properties of these compounds have been extensively studied, showing promising results against various bacterial strains (Song, Z.-C. et al., 2009).

作用機序

Target of Action

The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in organic synthesis . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The mode of action of this compound is likely related to its tert-butoxycarbonyl group . This group is introduced into a molecule to protect a functional group during a chemical reaction, and it can be removed afterwards to restore the original functional group . The introduction and removal of the tert-butoxycarbonyl group can influence the course of the chemical reaction and the final product .

Biochemical Pathways

Thetert-butoxycarbonyl group is known to play a role in various chemical transformations . It can be involved in biosynthetic and biodegradation pathways .

Pharmacokinetics

Thetert-butoxycarbonyl group is known to influence the reactivity and solubility of compounds, which could potentially affect their pharmacokinetic properties .

Result of Action

The use of thetert-butoxycarbonyl group as a protecting group can influence the outcome of chemical reactions, leading to the synthesis of various organic compounds .

特性

IUPAC Name |

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEGSFBKYUXELG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)

![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2779060.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)

![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)